molecular formula C19H20N4O3S B12243667 4-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile

4-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile

Cat. No.: B12243667
M. Wt: 384.5 g/mol
InChI Key: HRQPNMZXVHTRAD-UHFFFAOYSA-N
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Description

4-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile is a complex organic compound that features a combination of pyrrolidine, pyridazine, and benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile typically involves multiple steps, starting with the preparation of the individual moieties followed by their assembly into the final compound. The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones . The pyridazine moiety is often prepared via condensation reactions involving hydrazines and diketones . The final assembly of the compound involves coupling reactions, such as Suzuki-Miyaura coupling, to link the different moieties together .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile and pyridazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzonitrile or pyridazine rings.

Scientific Research Applications

4-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pyridazine moiety, in particular, is known for its ability to interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile is unique due to its combination of pyrrolidine, pyridazine, and benzonitrile moieties, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

4-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]sulfonylbenzonitrile

InChI

InChI=1S/C19H20N4O3S/c20-11-14-1-5-17(6-2-14)27(24,25)23-10-9-15(12-23)13-26-19-8-7-18(21-22-19)16-3-4-16/h1-2,5-8,15-16H,3-4,9-10,12-13H2

InChI Key

HRQPNMZXVHTRAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C#N

Origin of Product

United States

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